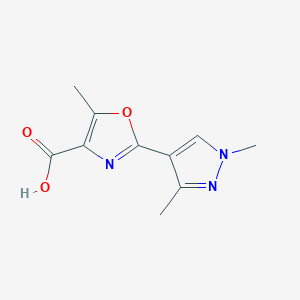
5-Bromo-4-(3-pyridyl)imidazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022768 typically involves the use of dimethylbiguanide as a starting material. The reaction conditions often include the presence of copper ions, which play a crucial role in the formation of the final product. The process involves multiple steps, including the formation of carbon dots that exhibit strong photoluminescence at 460 nm .
Industrial Production Methods: Industrial production of MFCD33022768 follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the compound. This involves stringent control of reaction conditions, including temperature, pH, and the concentration of reactants. The use of advanced purification techniques is also essential to obtain the compound in its purest form .
化学反応の分析
Types of Reactions: MFCD33022768 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that interact with different reagents.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD33022768 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of MFCD33022768 depend on the type of reaction. For instance, oxidation reactions may lead to the formation of carbonyl compounds, while reduction reactions can result in the formation of alcohols. Substitution reactions often yield derivatives with modified functional groups .
科学的研究の応用
MFCD33022768 has a wide range of applications in scientific research. In chemistry, it is used as a photoluminescent probe for detecting various analytes. In biology and medicine, it has shown promise in the treatment of colorectal cancer by inhibiting the growth of cancer cells through the generation of reactive oxygen species and subsequent DNA damage . Additionally, it is used in the development of biosensors and imaging agents due to its strong photoluminescent properties .
作用機序
The mechanism of action of MFCD33022768 involves its interaction with copper ions, leading to the generation of reactive oxygen species. These reactive species cause DNA damage and cell cycle arrest, ultimately inhibiting the growth of cancer cells. The compound’s photoluminescent properties also play a role in its mechanism of action, allowing it to be used as a diagnostic tool in biomedical research .
類似化合物との比較
MFCD33022768 is unique compared to other similar compounds due to its strong photoluminescent properties and its ability to chelate copper ions.
Conclusion
MFCD33022768 is a versatile compound with significant potential in various scientific fields. Its unique properties, including strong photoluminescence and the ability to generate reactive oxygen species, make it a valuable tool in research and industrial applications. Continued research on this compound is likely to uncover even more applications and enhance our understanding of its mechanisms and potential benefits.
特性
分子式 |
C9H6BrN3O |
|---|---|
分子量 |
252.07 g/mol |
IUPAC名 |
5-bromo-4-pyridin-3-yl-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C9H6BrN3O/c10-9-8(12-7(5-14)13-9)6-2-1-3-11-4-6/h1-5H,(H,12,13) |
InChIキー |
WSFAQPHQTJWPKA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=C(NC(=N2)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



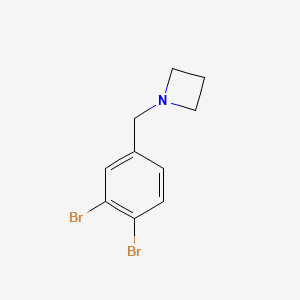
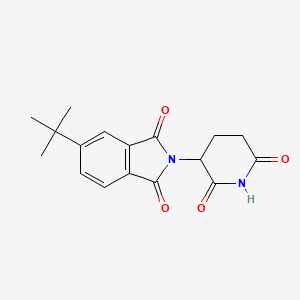
![2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15335028.png)

![2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol](/img/structure/B15335039.png)
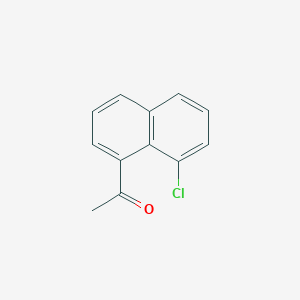
![2-Oxo-1,2-dihydro-[3,4'-bipyridine]-6-carboxylic acid](/img/structure/B15335057.png)
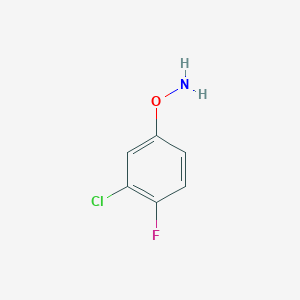
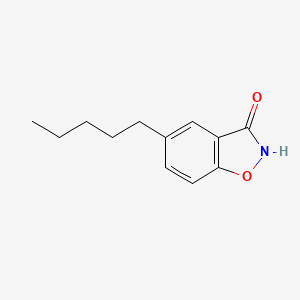
![2-[3-(Trifluoromethoxy)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B15335066.png)
![N-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B15335076.png)
![1,4-Dichloropyridazino[4,5-d]pyridazine](/img/structure/B15335080.png)
